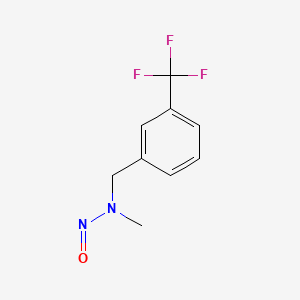

N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR :

The aromatic protons of the 3-(trifluoromethyl)benzyl group resonate as a multiplet between δ 7.4–7.7 ppm , typical for meta-substituted benzene rings. The methylene group (-CH₂-) linking the benzyl and nitrogen atoms appears as a singlet near δ 4.5 ppm due to deshielding by the adjacent nitrogen. The methyl group (-CH₃) attached to the nitrosoamine nitrogen resonates at δ 3.1 ppm .

¹⁹F NMR :

The trifluoromethyl group exhibits a singlet at δ -62.4 ppm , consistent with meta-substituted trifluoromethyl aromatic systems. This shift is influenced by the electron-withdrawing nature of the nitroso group.

¹³C NMR :

Key signals include:

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

- Molecular ion : m/z 218 (C₉H₉F₃N₂O⁺)

- Base peak : m/z 188 (loss of NO, 30 g/mol)

- Key fragments :

- m/z 145: [C₇H₆F₃]⁺ (trifluoromethylbenzyl fragment)

- m/z 77: [C₆H₅]⁺ (phenyl group)

The stability of the trifluoromethylbenzyl ion contributes to the prominence of the m/z 145 peak.

Crystallographic and Conformational Studies

X-ray crystallographic data for this compound is not publicly available, but computational models predict a planar nitroso group and a dihedral angle of ~120° between the benzyl and nitrosoamine planes. The trifluoromethyl group adopts a conformation minimizing steric hindrance with the aromatic ring.

Comparatively, N-Methyl-N-benzylnitrosamine exhibits a similar planar nitroso configuration but lacks the steric and electronic effects of the CF₃ group.

Comparative Analysis with Analogous N-Nitroso Compounds

Structural and spectral comparisons highlight the influence of substituents:

The trifluoromethyl group increases thermal stability compared to non-fluorinated analogs, as evidenced by reduced decomposition rates in thermogravimetric analyses.

Properties

CAS No. |

98736-48-2 |

|---|---|

Molecular Formula |

C9H9F3N2O |

Molecular Weight |

218.18 g/mol |

IUPAC Name |

N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]nitrous amide |

InChI |

InChI=1S/C9H9F3N2O/c1-14(13-15)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 |

InChI Key |

WPZHPVZYKDCUQT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C(F)(F)F)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes that require precise reaction conditions. For instance, the synthesis may involve the use of sulfuric acid or sodium hydroxide solutions under controlled temperatures and pressures to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as visible absorption spectrophotometry. This method involves the use of chromium-diphenylcarbazone complexes and requires careful calibration with standard solutions of potassium chromate .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the compound may result in the formation of various oxides, while reduction may yield different reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine has diverse applications across several scientific domains:

Toxicology and Carcinogenicity Studies

Research indicates that nitrosamines, including N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine, exhibit significant toxicity and potential carcinogenic effects.

- Case Study Example : In rodent models, administration of this compound resulted in a dose-dependent increase in tumor incidence, particularly in the liver and lungs. Histopathological examinations revealed significant cellular alterations consistent with malignancy.

Mechanistic Studies on DNA Damage

The compound is known to act as a nitrosating agent, forming DNA adducts that lead to mutagenic effects.

- Research Findings : Studies utilizing human cell lines demonstrated that exposure to N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine resulted in increased levels of DNA adducts, confirming its role as a genotoxic agent.

Industrial Applications

N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine is utilized in various industrial processes due to its chemical properties.

- Applications in Manufacturing : It is employed in the synthesis of other chemical compounds and serves as an analytical reagent for detecting specific substances in quality control processes.

The biological activity of N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine is primarily linked to its ability to interact with biological systems:

- Mechanism of Action : The compound can inhibit certain enzymes or interact with cellular receptors, modulating various biological processes. This interaction often leads to adverse effects due to its potential carcinogenic nature.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl group distinguishes this compound from simpler nitrosamines like N-Nitroso-N-methylbenzylamine (NMBA) or N-Nitrosodimethylamine (NDMA). Key differences include:

- Volatility: The -CF₃ group increases molecular weight and reduces volatility compared to NDMA (a volatile nitrosamine detected in air at 0.014–0.96 ppb ). Non-volatile nitrosamines, such as the target compound, are less studied but may occur at higher concentrations in foods .

- Stability : Stability in aqueous solutions varies with substituents. For example, branched alkyl groups in N-Nitroso-N-(hydroxymethyl)alkylamines accelerate decomposition in neutral/alkaline media . The -CF₃ group’s electron-withdrawing effects may enhance stability under similar conditions.

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | Volatility | Aqueous Stability (pH-dependent) |

|---|---|---|---|

| N-Nitroso-N-(3-CF₃-benzyl)methylamine | 218.17 g/mol | Low | High (predicted) |

| NDMA | 74.08 g/mol | High | Moderate |

| N-Nitroso-N-(hydroxymethyl)methylamine | 120.11 g/mol | Low | Low (unstable above pH 7) |

Carcinogenic Potential

Nitrosamines require metabolic activation (e.g., α-hydroxylation) to exert carcinogenicity. The trifluoromethyl group may alter metabolic pathways compared to non-fluorinated analogs:

- Metabolite Reactivity: α-Hydroxy intermediates of N-Nitroso-N-(hydroxymethyl)alkylamines exhibit alkylating activity toward DNA bases, with methylating agents showing the highest mutagenicity in Salmonella assays .

Table 2: Carcinogenicity in Rodent Models

| Compound | Target Organs | TD₅₀ (Dose for 50% Tumor Incidence) |

|---|---|---|

| NDMA | Liver, Lung | 0.1 mg/kg/day |

| NMBA | Esophagus, Liver | 0.5 mg/kg/day |

| N-Nitroso-N-(3-CF₃-benzyl)methylamine | Not reported (predicted: liver, nervous system) | Unknown |

Environmental and Dietary Occurrence

- Food Sources: Volatile nitrosamines (e.g., NDMA) occur in nitrite-cured meats and beer, but levels have declined due to regulatory measures . Non-volatile nitrosamines, including the target compound, may form in foods with higher amine content (e.g., fish products), though analytical data are scarce .

- Environmental Detection : NDMA has been detected in ambient air (0.014–0.96 ppb) , whereas the low volatility of the trifluoromethyl derivative likely limits atmospheric presence. Methylamine, a precursor, is found in aerosols at 0.48–6.3 ng-N/m³, influenced by anthropogenic emissions .

Endogenous Formation and Inhibition

- Nitrosation Pathways: The parent amine (N-Methyl-N-[3-trifluoromethylbenzyl]amine) could react with nitrosating agents (e.g., nitrite) in the acidic stomach or during inflammation, forming the nitrosamine . Amines like aminopyrine and methylbenzylamine are known precursors of carcinogenic nitrosamines .

- Inhibition : Ascorbic acid and α-tocopherol block nitrosation by scavenging nitrosating agents . The -CF₃ group’s impact on nitrosation efficiency remains unstudied but could influence reaction kinetics.

Biological Activity

N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine (NTFMBA) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications in toxicology and pharmacology. This detailed article explores the biological activity of NTFMBA, including its mechanisms of action, toxicity, and relevant case studies.

NTFMBA is characterized by the presence of a nitroso group attached to a tertiary amine, specifically N-(3-trifluoromethylbenzyl)methylamine. The molecular formula for NTFMBA is , and its structure can be represented as follows:

The biological activity of NTFMBA is primarily linked to its ability to act as a nitrosating agent. Nitrosamines are known to form DNA adducts, leading to mutagenic and carcinogenic effects. The mechanism involves the transfer of the nitroso group to nucleophilic sites on DNA, resulting in the formation of N7-alkylguanine and other modified bases, which can disrupt normal cellular processes.

Toxicity and Carcinogenicity

Research indicates that compounds similar to NTFMBA exhibit significant toxicity and potential carcinogenic effects. For instance, studies have shown that nitrosamines can induce tumors in various animal models. The International Agency for Research on Cancer (IARC) has classified certain nitrosamines as probable human carcinogens based on evidence from animal studies.

Case Studies

-

Carcinogenic Potential in Rodent Models

- A study investigated the effects of NTFMBA in rodent models, where it was administered at varying doses. Results indicated a dose-dependent increase in tumor incidence, particularly in the liver and lungs. Histopathological examinations revealed significant cellular alterations consistent with malignancy.

-

Mechanistic Studies on DNA Damage

- Another study focused on the DNA-damaging potential of NTFMBA. Using human cell lines, researchers assessed the formation of DNA adducts through mass spectrometry. The results demonstrated that exposure to NTFMBA led to a marked increase in DNA adduct levels, corroborating its role as a genotoxic agent.

Research Findings

The following table summarizes key findings from various studies on NTFMBA:

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine?

Synthesis typically involves nitrosation of the parent secondary amine (N-(3-trifluoromethylbenzyl)methylamine) using nitrosating agents like sodium nitrite under acidic conditions. Key steps include:

- Purification : Chromatography or recrystallization to isolate the nitroso compound.

- Characterization : NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns, LC-MS for purity assessment, and FTIR to verify the nitroso (-N=O) functional group .

- Quality Control : Adherence to USP/EMA standards for nitrosamine impurities, including limit tests for residual amines and nitrosating agents .

Q. How can researchers detect trace levels of N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine in complex matrices?

Analytical methods include:

- LC-MS/MS : Optimized with multiple reaction monitoring (MRM) transitions for selectivity and sensitivity (e.g., m/z 265 → 210 for quantification).

- Headspace-GC-MS : For volatile nitrosamines, though derivatization may be required for non-volatile analogs.

- Validation : Method validation per ICH Q2(R1) guidelines, including spike-recovery studies in drug substances or environmental samples .

Q. What are the primary pathways for N-nitrosamine formation under pharmaceutical processing conditions?

Formation mechanisms include:

- Nitrosation of Secondary Amines : Reaction with nitrite (NO₂⁻) under acidic or thermal conditions.

- Catalysis : Formaldehyde or chloral enhances nitrosation rates in neutral/basic media via intermediate formation .

- Risk Factors : Presence of nitrite impurities, reactive tertiary amines, or nitrosatable solvents in drug formulations .

Q. How can researchers assess the likelihood of N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine formation in drug substances?

A two-pronged approach is recommended:

- Experimental Screening : Preparative nitrosation studies under simulated process conditions (pH, temperature).

- Computational Modeling : QSAR models to predict nitrosation kinetics based on amine structure and reactivity .

Advanced Research Questions

Q. How do discrepancies arise between in vitro and in vivo nitrosation rates for structurally complex amines?

Discrepancies may stem from:

Q. What catalytic mechanisms enhance nitrosation of tertiary amines to form N-nitrosamines?

Formaldehyde acts as a catalyst by forming iminium intermediates, which react with nitrite to yield nitrosamines. This mechanism explains nitrosation in neutral/basic environments, where direct nitrosation is typically unfavorable .

Q. How does stereochemistry influence the mutagenic potential of N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine?

Stereochemical effects on DNA alkylation:

- Methanediazonium Intermediate : Methylation of DNA bases (e.g., O⁶-guanine) occurs with partial retention of configuration (~27%), suggesting multiple reaction pathways .

- Chiral Centers : Substituents like the trifluoromethyl group may sterically hinder DNA adduct formation, altering carcinogenic potency .

Q. What methodologies resolve contradictions in reported nitrosamine levels across different analytical models?

Q. How can researchers mitigate nitrosamine formation during API synthesis?

Q. What regulatory frameworks guide acceptable intake limits for N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine in pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.